3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile

Descripción general

Descripción

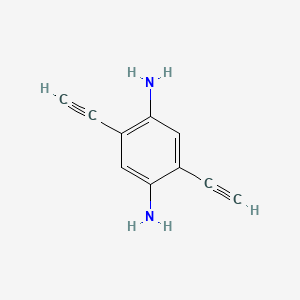

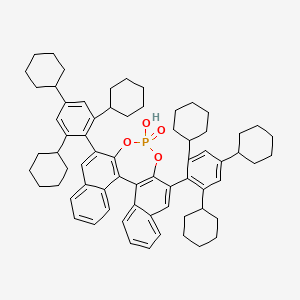

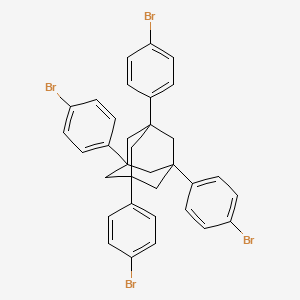

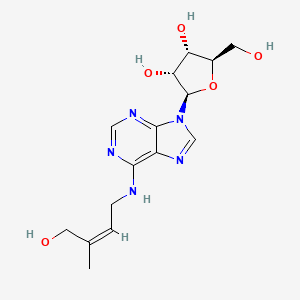

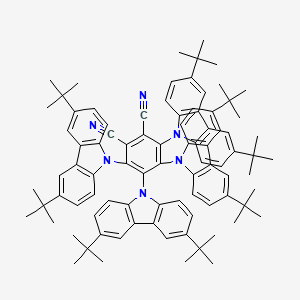

3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile is a chemical compound with the molecular formula C88H96N6 . It has a molecular weight of 1237.77 g/mol . The compound is solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with four carbazole units attached to a phthalonitrile core . The InChI code for this compound is1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)68(50-90)78(92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)79(77)93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93/h25-48H,1-24H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 1237.7 g/mol . It is a solid at room temperature . The compound has a XLogP3-AA value of 27, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Photocatalyst in Photosynthesis

4CzPN-Bu has been used as a photocatalyst in the photosynthesis of dihydropyrano [2,3-c]pyrazole scaffolds via a proton-coupled electron transfer process . This method is green, uses little energy, and safeguards the environment .

Donor-Acceptor Fluorophore

4CzPN-Bu is a novel donor-acceptor (D-A) fluorophore with interesting photovoltaic properties . It provides organic chemists access to a wider range of photocatalysts .

Photocatalytic Transformations

4CzPN-Bu has emerged as a powerful organophotocatalyst since 2016 . Its excellent redox window, good chemical stability, and broad applicability make it an attractive metal-free photocatalyst .

Triplet Photosensitizer

4CzPN-Bu can be used as a heavy-atom-free triplet photosensitizer . It harnesses its thermally active triplet energy to realize visible-to-ultraviolet photon up-conversion via triplet-triplet annihilation (TTA) .

Single Electron Transfer

The photoactivated 4CzPN-Bu organocatalyst is found to be more efficient for single electron transfer without any organic base for the radical reaction . It is stable and recyclable for further reaction transformations .

Green Organic Synthesis

4CzPN-Bu is used in the development of clean, economical, and efficient chemical processes, attracting extensive interest from both academia and industry . It is a powerful tool for the rapid construction of complicated organic molecules due to the formation of versatile open shell reactive species .

Mecanismo De Acción

Target of Action

The primary target of 4CzPN-Bu, also known as 3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile or 3,4,5,6-Tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,2-dicyanobenzene, is the electron transfer process . This compound is a typical donor-acceptor fluorophore, with carbazolyl acting as an electron donor and dicyanobenzene as an electron acceptor .

Mode of Action

4CzPN-Bu interacts with its targets through a photoactivated process . It is found to be more efficient for single electron transfer without any organic base for the radical reaction . The compound harnesses its thermally active triplet energy to realize visible-to-ultraviolet photon up-conversion via triplet-triplet annihilation (TTA) .

Biochemical Pathways

4CzPN-Bu affects the photocatalytic transformations . It has emerged as a powerful organophotocatalyst since 2016 . It is used in various organic reactions, including the synthesis of 3,4-dihydropyrimidin-2- (1H)-ones/thiones via a proton-coupled electron transfer (PCET) process .

Result of Action

The action of 4CzPN-Bu results in visible-to-ultraviolet photon up-conversion . This is achieved by harnessing its thermally active triplet energy via triplet-triplet annihilation (TTA) . For 4CzPN-R (R = H, Ph or tBu) derivatives, there is a decreasing luminescence intensity in the order of H > tBu > Ph .

Action Environment

The action, efficacy, and stability of 4CzPN-Bu are influenced by environmental factors. The tert-butyl substituents at the 3,6-position can efficiently prevent the formation of dimers between the carbazoles . This makes 4CzPN-Bu an attractive metal-free photocatalyst with excellent redox window, good chemical stability, and broad applicability .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

3,4,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)68(50-90)78(92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)79(77)93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93/h25-48H,1-24H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVGTCJGWUABRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4C#N)C#N)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H96N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.